molecular formula C17H14N2OS B15346242 2-(1-Imidazolyl)-3'-(phenylthio)acetophenone CAS No. 73932-18-0

2-(1-Imidazolyl)-3'-(phenylthio)acetophenone

Cat. No.: B15346242
CAS No.: 73932-18-0
M. Wt: 294.4 g/mol
InChI Key: CGZCKXZRJJNUNX-UHFFFAOYSA-N
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Description

2-Imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone is a chemical compound characterized by its unique structure, which includes an imidazole ring and a phenylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone typically involves the reaction of imidazole with 3-phenylsulfanylphenylacetyl chloride under specific conditions. The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as amines or alcohols, in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of substituted imidazoles or phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and receptor binding studies.

Medicine: Research has indicated that derivatives of this compound may possess therapeutic properties, such as anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, the compound is utilized in the development of new materials and chemical processes, contributing to advancements in various manufacturing technologies.

Mechanism of Action

The mechanism by which 2-imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the phenylsulfanylphenyl group can participate in π-π interactions with biological macromolecules. These interactions can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

  • Imidazole derivatives: Other imidazole-containing compounds, such as 1-methylimidazole and 2-methylimidazole, share structural similarities but differ in their substituents and properties.

  • Phenylsulfanylphenyl derivatives: Compounds like 3-phenylsulfanylbenzoic acid and 4-phenylsulfanylphenol are structurally related but have different functional groups and reactivity profiles.

Uniqueness: 2-Imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone stands out due to its specific combination of an imidazole ring and a phenylsulfanylphenyl group, which imparts unique chemical and biological properties not found in other similar compounds.

Properties

CAS No.

73932-18-0

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

2-imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone

InChI

InChI=1S/C17H14N2OS/c20-17(12-19-10-9-18-13-19)14-5-4-8-16(11-14)21-15-6-2-1-3-7-15/h1-11,13H,12H2

InChI Key

CGZCKXZRJJNUNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC(=C2)C(=O)CN3C=CN=C3

Origin of Product

United States

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